![molecular formula C23H19N3O4S2 B14954658 3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14954658.png)
3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl and phenyl groups, and the construction of the thiazolidinone ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: This compound shares the thiazolidinone ring and methoxyphenyl group but lacks the pyrazole and propanoic acid moieties.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule exhibiting various biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N3O4S2, with a molecular weight of approximately 465.5 g/mol. The structure features multiple functional groups, including a thiazolidine ring, which is known for its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C23H19N3O4S2 |
Molecular Weight | 465.5 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C23H19N3O4S2/c1-30... |
Synthesis
The synthesis of this compound typically involves several steps, beginning with the formation of the pyrazole ring. The process may utilize strong acids or bases and specific catalysts to facilitate reactions. Techniques such as one-pot multicomponent reactions (MCR) have been reported to yield derivatives with significant biological activities .
Synthetic Route Overview
- Formation of Pyrazole Ring : Reacting aromatic amines with aldehydes.
- Construction of Thiazolidine Ring : Utilizing mercaptoacetic acid and other reagents.
- Final Product Isolation : Purification through crystallization or chromatography.
Antitumor Activity
Research indicates that derivatives of thiazolidinones, including the target compound, exhibit potent antitumor effects. For instance, studies have shown that certain thiazolidinone derivatives can significantly decrease cell viability in glioblastoma multiforme cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various thiazolidinone derivatives, revealing that compounds similar to the target structure demonstrated significant cytotoxicity against multiple cancer cell lines, including MDA-MB-231 and HCT116 .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of thiazolidinone derivatives. Several compounds showed high potency against α-amylase and urease, suggesting potential applications in diabetes management and gastrointestinal conditions .
Properties
Molecular Formula |
C23H19N3O4S2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-18-9-5-6-15(12-18)21-16(14-26(24-21)17-7-3-2-4-8-17)13-19-22(29)25(23(31)32-19)11-10-20(27)28/h2-9,12-14H,10-11H2,1H3,(H,27,28)/b19-13- |
InChI Key |
MPAQERPDJGEBHG-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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